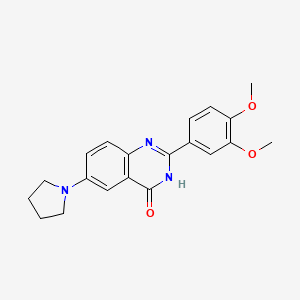
2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone, commonly referred to as “Quinazolinone”, is a heterocyclic compound belonging to the quinazolinone family. It is a colorless, crystalline solid that is soluble in organic solvents. Quinazolinone is of significant scientific interest due to its various applications in laboratory experiments and research studies. In
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Quinazolinones, related structurally to 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone), have shown promising anticonvulsant activity. Certain compounds within this series demonstrated significant protection against seizures in mice, with relatively low neurotoxicity. Notably, the compounds 6l and 8i were effective against MES- and scMet-induced seizures (Wolfe et al., 1990).
Synthesis Techniques
Synthesis of quinazolinones, including methods utilizing triphenyl phosphite and pyridine, has been researched for creating a range of substituted compounds. This approach allows for the production of various quinazolinones under mild conditions, showcasing the versatility of the quinazolinone structure (Rabilloud & Sillion, 1980).
Cytotoxicity Against Cancer Cells
Some quinazolinones have shown significant cytotoxic effects in vitro against various cancer cell lines. Research into 2-(3-methoxyphenyl)-6-pyrrolidinyl-4-quinazolinone (JJC-1), a lead compound, revealed its potential as an anticancer candidate. Specific compounds within this series induced G2/M arrest and apoptosis in certain leukemia cells (Hour et al., 2007).
Quinazolinone Skeleton Construction
Studies have focused on synthesizing various quinazolinone structures, such as 4-substituted 3,4-dihydro-2(1H)-quinazolinones. This process involved cyclization with carboxylic acids, highlighting the chemical flexibility and potential for structural variation in quinazolinone synthesis (Ivanov et al., 2006).
Antitumor Activity and Molecular Docking
Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their antitumor activity. Some of these compounds exhibited broad-spectrum antitumor activity, outperforming positive controls like 5-FU. Molecular docking studies further supported their potential as antitumor agents (Al-Suwaidan et al., 2016).
Hypotensive Agents
Certain 4(3H)-quinazolinones displayed significant hypotensive activities, with some compounds being notably more potent than established drugs like papaverine. These findings suggest their potential use in blood pressure regulation (Eguchi et al., 1991).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-pyrrolidin-1-yl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-8-5-13(11-18(17)26-2)19-21-16-7-6-14(23-9-3-4-10-23)12-15(16)20(24)22-19/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUESTWVSDUFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)N4CCCC4)C(=O)N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)

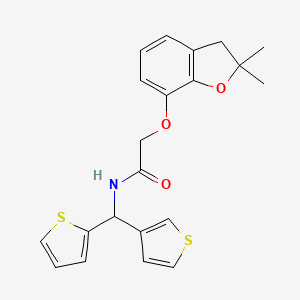
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)
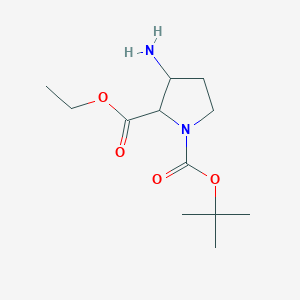
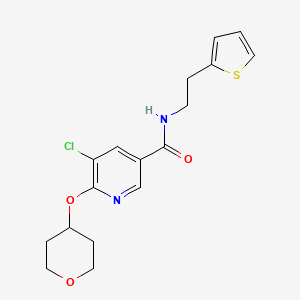
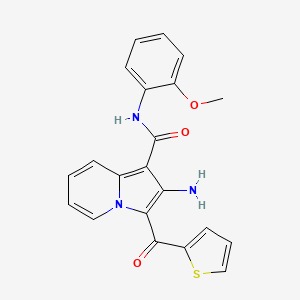
![2-[(3-Methoxybenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2400909.png)
![benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2400911.png)
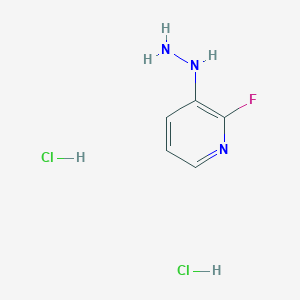
![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2400917.png)
![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)
![3,4-Dichloro-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2400922.png)